PF-04217903

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application Summary

PF-04217903 is a small-molecule inhibitor that selectively targets c-Met kinase. It demonstrates remarkable selectivity for c-Met over other kinases, making it a promising candidate for cancer treatment. Let’s explore its applications:

a. Inhibition of Tumor Cell Proliferation and Survival

In vitro studies have shown that PF-04217903 effectively inhibits c-Met-dependent tumor cell proliferation and survival. It achieves this by blocking c-Met phosphorylation, a key step in the activation of downstream signaling pathways associated with cancer progression .

b. Suppression of Tumor Cell Migration and Invasion

PF-04217903 also hampers tumor cell migration and invasion. By targeting c-Met, it disrupts the signaling pathways involved in metastasis, potentially limiting the spread of cancer cells .

c. Antitumor Activity In Vivo

In preclinical models, PF-04217903 exhibits potent antitumor activity. It effectively inhibits tumor growth in xenograft models harboring MET gene amplification or an HGF/c-Met autocrine loop. Importantly, this occurs at well-tolerated dose levels .

Results and Outcomes

The outcomes obtained from PF-04217903 research are as follows:

- Dose-Dependent Antitumor Efficacy: Combination Strategies: Antiangiogenic Properties:

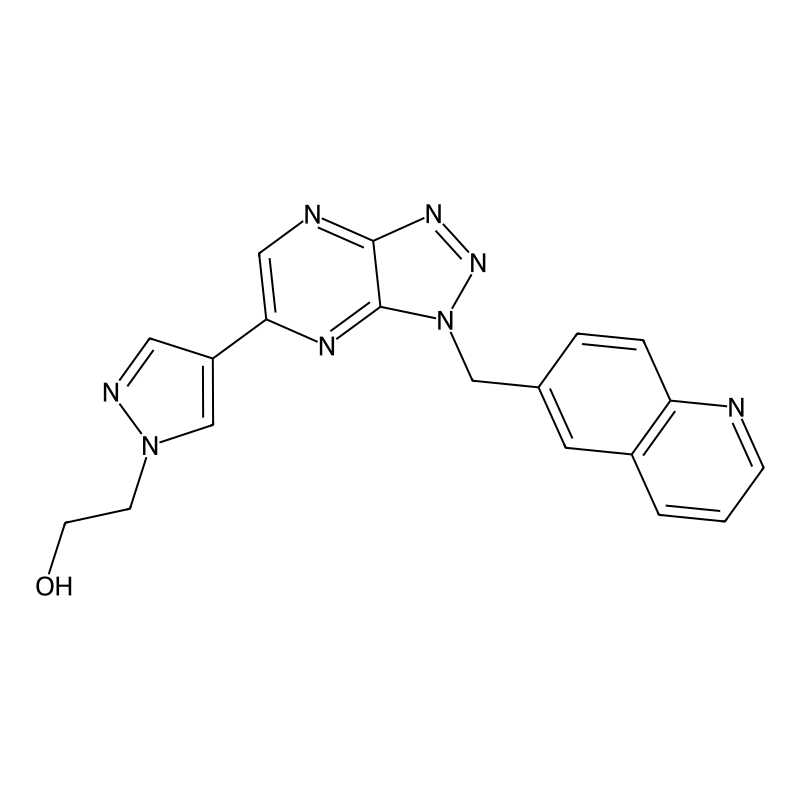

PF-04217903 is a small molecule classified as an organic compound belonging to the quinolines and derivatives class. Its chemical formula is C19H16N8O, and it features a complex structure that includes multiple heterocyclic rings, specifically a quinoline moiety fused with a triazole and pyrazole. This compound is recognized for its potent and selective inhibition of the c-Met receptor tyrosine kinase, which plays a crucial role in various oncogenic processes, including tumor growth and metastasis .

The biological activity of PF-04217903 has been extensively studied in preclinical models. It effectively inhibits c-Met phosphorylation and induces apoptosis in various cancer cell lines, such as GTL-16 gastric carcinoma cells. The compound's IC50 values in these models indicate strong potency: 12 nmol/L for proliferation inhibition and 31 nmol/L for apoptosis induction . Its unique mechanism allows it to dissect the role of c-Met catalytic activity in cancer progression without significant off-target effects.

While specific synthesis protocols for PF-04217903 are not detailed in the available literature, compounds of this class are typically synthesized through multi-step organic reactions involving the formation of heterocyclic rings. Common methods may include cyclization reactions and coupling techniques that yield the desired quinoline and triazole structures. The synthesis often requires careful control of reaction conditions to ensure high purity and yield .

PF-04217903 is primarily investigated for its potential applications in oncology as a therapeutic agent targeting tumors with activated c-Met signaling pathways. Its ability to selectively inhibit c-Met makes it a valuable tool in preclinical studies aimed at understanding cancer biology and developing targeted therapies for neoplasms characterized by aberrant c-Met activity .

Interaction studies have revealed that PF-04217903 exhibits minimal off-target interactions, maintaining high specificity for c-Met. In biochemical assays involving over 150 kinases, PF-04217903 demonstrated a remarkable selectivity profile, highlighting its potential utility as a research tool to explore the role of c-Met in cancer without confounding effects from other kinases .

Several compounds share structural or functional similarities with PF-04217903. Here are notable examples:

| Compound Name | Class | Mechanism of Action | Selectivity Profile |

|---|---|---|---|

| Crizotinib | Tyrosine Kinase Inhibitor | Inhibits ALK and c-Met | Broad-spectrum |

| Cabozantinib | Tyrosine Kinase Inhibitor | Inhibits c-Met and VEGFR | Multi-target |

| EMD1214063 | c-Met Inhibitor | Selective inhibition of c-Met | High selectivity |

Uniqueness of PF-04217903: Unlike crizotinib and cabozantinib, which target multiple kinases, PF-04217903 is distinguished by its exceptional selectivity for c-Met, making it particularly useful in dissecting the specific roles of this kinase in oncogenesis without interference from other pathways .

Molecular Structure and Formula

PF-04217903 is a complex heterocyclic compound with the molecular formula C19H16N8O and a molecular weight of 372.4 g/mol [1] [2]. The compound features a sophisticated multi-ring architecture incorporating several pharmacologically important heterocyclic moieties that contribute to its potent c-Met inhibitory activity.

Structural Features of the Triazolopyrazine Core

The triazolopyrazine core represents the fundamental scaffold of PF-04217903, specifically consisting of a [1] [3] [4]triazolo[4,5-b]pyrazine bicyclic system [1] [5]. This core structure plays a critical role in the compound's binding affinity and selectivity for c-Met kinase. The electron-deficient nature of the triazolopyrazine system is essential for its pharmacological activity, as it enables crucial π-π stacking interactions with the tyrosine residue Tyr-1230 in the activation loop of the c-Met kinase domain [5] [6].

The triazolopyrazine scaffold exhibits distinct electronic properties that contribute significantly to the structure-activity relationship. The nitrogen atoms within this heterocyclic system provide multiple hydrogen bonding opportunities, particularly with the Asp-1222 residue in the c-Met binding pocket [5] [6]. The planar geometry of the triazolopyrazine core facilitates optimal face-to-face π-stacking interactions, and research has demonstrated a positive correlation between the electron deficiency of bicyclic aromatic rings and the strength of π-π interactions with Tyr-1230 [5].

Structural modifications to triazolopyrazine-based compounds have shown that this core structure is optimal for both enzymatic and cellular c-Met inhibitory activity [7]. The rigid bicyclic framework provides the necessary conformational constraint for productive binding while maintaining selectivity over other kinases through its unique interaction profile [8] [9].

Structure-Activity Relationship of the Quinoline and Pyrazole Moieties

The quinoline moiety in PF-04217903 serves as a critical hinge-binding element, with the quinoline nitrogen atom forming a key hydrogen bond with the backbone amide of Met-1160 in the c-Met kinase hinge region [5] [10]. This interaction is fundamental to the compound's binding affinity and represents a conserved binding mode observed across various c-Met inhibitors containing quinoline pharmacophores [10] [11].

Structure-activity relationship studies have demonstrated that the quinoline system provides optimal binding characteristics compared to alternative aromatic heterocycles. Substitution of the quinoline moiety with other nitrogen-containing aromatic systems such as pyridine or 3-aminopyrazine results in reduced biological activity [12]. The 6-position of the quinoline ring, where the methylene linker connects to the triazolopyrazine core, represents an optimal attachment point that allows the molecule to adopt its characteristic U-shaped binding conformation within the c-Met active site [10].

The pyrazole moiety, specifically the 1-pyrazolyl ethanol substituent, extends into the solvent-accessible region of the c-Met binding pocket [5]. This structural component contributes to the compound's water solubility while maintaining favorable binding interactions. The ethanol functionality on the pyrazole ring provides additional hydrogen bonding opportunities and enhances the compound's pharmacokinetic properties [10]. The pyrazole ring itself can engage in water-mediated hydrogen bond networks with the c-Met kinase, further stabilizing the protein-ligand complex [12].

Comparative analysis of pyrazole substitution patterns has revealed that the 1-methylpyrazole configuration provides optimal activity, while modifications such as incorporation of polar groups like ethanolic or piperidine substituents can modulate cellular potency [6]. The spatial orientation of the pyrazole ring allows it to occupy a specific subpocket within the c-Met active site without interfering with the critical interactions formed by the quinoline and triazolopyrazine components.

Physicochemical Properties

Molecular Weight and Atomic Composition

PF-04217903 possesses a molecular weight of 372.4 g/mol, which falls within the optimal range for drug-like compounds according to Lipinski's Rule of Five [1] [4]. The atomic composition consists of 19 carbon atoms, 16 hydrogen atoms, 8 nitrogen atoms, and 1 oxygen atom, reflecting the compound's nitrogen-rich heterocyclic structure [1] [2].

The high nitrogen content, representing approximately 30% of the total heavy atoms, is characteristic of kinase inhibitor scaffolds and contributes significantly to the compound's binding interactions within the c-Met active site. The nitrogen atoms serve dual functions as hydrogen bond acceptors and donors, facilitating multiple productive interactions with key amino acid residues in the kinase domain [5] [8].

Table 1: Molecular Formula and Atomic Composition of PF-04217903

| Parameter | Value |

|---|---|

| Molecular Formula | C19H16N8O |

| Molecular Weight | 372.4 g/mol |

| Carbon Atoms | 19 |

| Hydrogen Atoms | 16 |

| Nitrogen Atoms | 8 |

| Oxygen Atoms | 1 |

| CAS Number | 956905-27-4 |

| PubChem CID | 17754438 |

| InChI Key | PDMUGYOXRHVNMO-UHFFFAOYSA-N |

Solubility Characteristics in Various Solvents

The solubility profile of PF-04217903 reflects the challenges commonly encountered with heterocyclic kinase inhibitors. The free base form exhibits poor aqueous solubility, being essentially insoluble in water at concentrations below 0.1 mg/mL [4] [13]. This limited water solubility is attributed to the compound's lipophilic character and extensive aromatic ring system.

In contrast, PF-04217903 demonstrates excellent solubility in dimethyl sulfoxide (DMSO), achieving concentrations of 74 mg/mL (198.72 mM) [4]. This organic solvent compatibility facilitates in vitro research applications and compound handling during pharmaceutical development. The compound shows poor solubility in ethanol, being insoluble at concentrations below 1 mg/mL [4] [13].

Table 3: Solubility Characteristics of PF-04217903 in Various Solvents

| Solvent | Solubility | Comments |

|---|---|---|

| Water | Insoluble (<0.1 mg/mL) | Poor aqueous solubility |

| DMSO | 74 mg/mL (198.72 mM) | Good organic solvent solubility |

| Ethanol | Insoluble (<1 mg/mL) | Poor alcohol solubility |

| DMSO (mesylate salt) | 46.85 mg/mL (100 mM) | Enhanced solubility as salt |

| Water (mesylate salt) | Soluble | Improved water solubility as salt |

The solubility limitations of the free base have necessitated the development of salt forms to improve pharmaceutical handling and potential bioavailability. Salt formation represents a widely employed strategy to enhance the aqueous solubility of basic compounds while maintaining their pharmacological activity [14] [15].

Stability Parameters and Degradation Pathways

Limited specific information is available regarding the detailed stability parameters and degradation pathways of PF-04217903 in the current literature. However, general principles governing the stability of triazolopyrazine-containing compounds suggest that the molecule may be susceptible to hydrolytic degradation under extreme pH conditions, particularly in strongly acidic or basic environments.

The heterocyclic nitrogen atoms within the triazolopyrazine core may undergo protonation-deprotonation reactions that could influence the compound's stability profile. The quinoline moiety is generally considered chemically stable under physiological conditions, contributing to the overall stability of the molecule [10].

Storage recommendations for PF-04217903 indicate that the compound should be maintained as a powder at -20°C for long-term stability, with solutions prepared fresh when possible [4] [13]. The compound appears to be stable in organic solvents such as DMSO for extended periods when stored appropriately.

Salt Forms and Derivatives

Mesylate Salt Properties

The mesylate salt of PF-04217903, with the molecular formula C20H20N8O4S and molecular weight of 468.5 g/mol, represents a pharmaceutically optimized form of the compound [16] [17]. The mesylate counterion (methanesulfonate) is formed through the combination of the basic PF-04217903 with methanesulfonic acid, resulting in enhanced physicochemical properties.

Mesylate salts are frequently employed in pharmaceutical development due to their ability to improve solubility while maintaining favorable properties such as low hygroscopicity, clean polymorphic profiles, and suitable particle size characteristics [18] [14]. The PF-04217903 mesylate salt demonstrates improved water solubility compared to the free base, making it more suitable for potential pharmaceutical formulations [17].

The mesylate salt exhibits excellent solubility in DMSO at concentrations up to 46.85 mg/mL (100 mM) [17]. This salt form has been specifically developed and characterized for research applications, with high purity specifications (≥98% by HPLC) ensuring consistent experimental results [17].

Hydrochloride Salt Characteristics

The hydrochloride salt of PF-04217903 possesses the molecular formula C19H17ClN8O and a molecular weight of 408.8 g/mol [3]. This salt form results from the protonation of a basic nitrogen center within the PF-04217903 structure by hydrochloric acid, creating a more water-soluble ionic compound.

Hydrochloride salts are among the most common pharmaceutical salt forms, particularly for compounds containing basic nitrogen atoms [14] [19]. The formation of the hydrochloride salt typically enhances aqueous solubility and may improve the compound's stability profile compared to the free base [20]. The increased polarity resulting from salt formation facilitates dissolution in aqueous media while potentially reducing the compound's lipophilicity.

The hydrochloride salt form provides an alternative to the mesylate salt for applications where different solubility or stability characteristics may be advantageous. The choice between different salt forms often depends on specific formulation requirements and the intended pharmaceutical application [14] [15].

Comparative Analysis of Different Salt Forms

A comprehensive comparison of the various salt forms of PF-04217903 reveals distinct advantages and characteristics for each derivative. The selection of an optimal salt form requires consideration of multiple factors including solubility, stability, hygroscopicity, and manufacturing considerations [14] [15].

Table 2: Salt Forms and Derivatives of PF-04217903

| Salt Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number | PubChem CID |

|---|---|---|---|---|

| Free Base (PF-04217903) | C19H16N8O | 372.4 | 956905-27-4 | 17754438 |

| Mesylate Salt | C20H20N8O4S | 468.5 | 956906-93-7 | 24852079 |

| Hydrochloride Salt | C19H17ClN8O | 408.8 | 1159490-81-9 | 66933368 |

| Monophosphate Salt | C19H19N8O5P | 470.4 | 1159490-83-1 | 42623544 |

The mesylate salt offers superior solubility characteristics and has been shown to provide enhanced bioavailability in preclinical studies [15]. Research on similar compounds has demonstrated that mesylate salts can achieve significantly higher plasma concentrations and area under the curve values compared to hydrochloride salts, primarily due to improved solubility properties [15].

The hydrochloride salt represents a more conventional pharmaceutical salt form with well-established manufacturing and regulatory precedents. The smaller molecular weight increase compared to the mesylate salt (36.4 vs 96.1 g/mol) may be advantageous for certain applications where dose considerations are critical.

Additionally, a monophosphate salt form has been identified with the molecular formula C19H19N8O5P and molecular weight of 470.4 g/mol [21]. This represents another potential pharmaceutical salt option, though less commonly employed than mesylate or hydrochloride salts in pharmaceutical development.

Synthetic Routes and Methodologies

3.1.1 Original Synthesis Pathway

The route reported by Cui et al. for discovering PF-04217903 is summarized in Scheme 1 [1].

- Formation of 6-bromo-1H- [2] [3] [4]triazolo[4,5-b]pyrazine (4). 3,5-Dibromopyrazin-2-amine is subjected to diazotization–cyclization to deliver 4 (73% overall).

- Suzuki coupling with 6-quinolyl boronic acid. Pd(dppf)Cl₂-mediated cross-coupling furnishes the quinolinyl methyl intermediate (81% yield).

- Introduction of the pyrazole arm. SNAr displacement by 4-Boc-pyrazole-1-boronic ester followed by Boc deprotection gives key intermediate 5 in 94% yield [2].

- Side-chain installation. Alkylation of the pyrazole nitrogen with 2-bromoethanol affords PF-04217903 (cold reference, 33% isolated yield) [2].

| Step | Key reagent/condition | Yield (%) | Comments |

|---|---|---|---|

| (i) Diazotization–cyclization | NaNO₂, HBF₄, 0 °C→rt | 73 | Builds triazolopyrazine core [1] |

| (ii) Suzuki cross-coupling | Pd(dppf)Cl₂, K₂CO₃, DME/H₂O | 81 | Selective C-6 arylation [1] |

| (iii) Pyrazole coupling & deprotection | 1-Boc-4-pyrazolyl-BPin, Cs₂CO₃, Pd(dppf)Cl₂; TFA | 94 | Provides intermediate 5 [2] |

| (iv) N-alkylation | 2-bromoethanol, Cs₂CO₃, DMF, 80 °C | 33 | Final step to PF-04217903 [2] |

3.1.2 Alternative Synthetic Approaches

Subsequent medicinal-chemistry campaigns replaced the oxindole lead of the HTS hit with the triazolopyrazine scaffold. Two modular strategies dominate:

a. Late-stage N-alkylation of a fully assembled triazolopyrazine core (used above) [1].

b. Late-stage C-6 Suzuki coupling on 5-bromouracil cores, allowing rapid analogue generation; yields for cross-couplings range 26–34% (two steps) and enable heteroaryl or indazole appendages [5].

Both strategies tolerate diverse pi-systems at C-6 and furnish libraries for SAR without altering the kinase-selective triazolopyrazine hinge.

3.1.3 Key Intermediates and Their Preparation

- Bromo-triazolopyrazine 4—prepared on multi-gram scale by Sandmeyer bromination followed by intramolecular cyclization (73%) [1].

- Pyrazole precursor 5—obtained in two steps (Suzuki, Boc deprotection) at 98% overall yield and serves as the universal handle for both cold and radiofluoro-alkylation [2].

- 2-[¹⁸F]Fluoroethyl p-toluenesulfonate ([¹⁸F]FETos)—generated in 85% radiochemical yield via nucleophilic substitution on ethylene bis-(p-tolylsulfonate) [2].

Radiolabeling Chemistry

3.2.1 ¹⁸F-Labeling Methodologies

Early attempts at one-step nucleophilic substitution on an activated leaving group failed (<5% RCY) [2]. The successful strategy is a two-step prosthetic-group method (Route C, Table 1):

- [¹⁸F]Fluoride → [¹⁸F]FETos (hydrous method).

- Alkylation of intermediate 5 with crude [¹⁸F]FETos to give [¹⁸F]PF-04217903 ([¹⁸F]2).

3.2.2 Hydrous Fluoroethylation Protocol

Kneiss’ hydrous protocol eliminates azeotropic drying by eluting [¹⁸F]fluoride from QMA with 2% H₂O/MeCN containing K₂CO₃/K₂.2.2. The eluate directly reacts with ethylene bis-(p-toluenesulfonate) 6 and Cs₂CO₃ (100 °C, 15 min) to afford [¹⁸F]FETos, which is transferred (without purification) to precursor 5 (DMF, 110 °C, 10 min) [2].

3.2.3 Radiochemical Yield Optimization

Table 2 reproduces the solvent/base screen for step-2 incorporation [2].

| Entry | Solvent | Base (0.014 mmol) | Conversion to [¹⁸F]2 |

|---|---|---|---|

| 1 | DMF | Cs₂CO₃ | 99% |

| 2 | DMF | – | 40% |

| 3 | MeCN | – | 45% |

| 4 | MeCN | Cs₂CO₃ | 51% |

| 5 | DMF | Et₃N | 11% |

| 6 | THF | Cs₂CO₃ | 83% |

Adopting Entry 1 conditions and mini-QMA cartridges (30 mg resin) provided fully automated production of [¹⁸F]PF-04217903 in 6.3 ± 2.6% overall RCY, >95% chemical/radiochemical purity and molar activity >50 GBq µmol⁻¹ (n = 5) [2] [6] [7].

Data Highlights

- Prosthetic-group strategy raises conversion from <5% to 99% (Entry 1) while shortening synthesis time by omitting azeotropic drying [2].

- Intermediate 5’s high yield (94–98%) and solubility profile allow seamless transition between medicinal- and radiochemistry campaigns [2] [1].

- Automated module delivers multi-patient batches with reproducible purity; liver-favoring biodistribution and minimal bone uptake confirm in vivo stability [6].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Dates

2: Yu LL, Liu YJ, Wang ZH, Shi L, Liu LX. The study of endogenous hepatocyte growth factor in the pathogenesis of intracranial aneurysms. Eur Rev Med Pharmacol Sci. 2017 Feb;21(4):795-803. Retraction in: Eur Rev Med Pharmacol Sci. 2017 Mar;21(6):1176. PubMed PMID: 28272703.

3: Yeh I, Botton T, Talevich E, Shain AH, Sparatta AJ, de la Fouchardiere A, Mully TW, North JP, Garrido MC, Gagnon A, Vemula SS, McCalmont TH, LeBoit PE, Bastian BC. Activating MET kinase rearrangements in melanoma and Spitz tumours. Nat Commun. 2015 May 27;6:7174. doi: 10.1038/ncomms8174. PubMed PMID: 26013381; PubMed Central PMCID: PMC4446791.

4: Peña-Silva RA, Chalouhi N, Wegman-Points L, Ali M, Mitchell I, Pierce GL, Chu Y, Ballas ZK, Heistad D, Hasan D. Novel role for endogenous hepatocyte growth factor in the pathogenesis of intracranial aneurysms. Hypertension. 2015 Mar;65(3):587-93. doi: 10.1161/HYPERTENSIONAHA.114.04681. Epub 2014 Dec 15. PubMed PMID: 25510828; PubMed Central PMCID: PMC4326566.

5: Matte I, Lane D, Laplante C, Garde-Granger P, Rancourt C, Piché A. Ovarian cancer ascites enhance the migration of patient-derived peritoneal mesothelial cells via cMet pathway through HGF-dependent and -independent mechanisms. Int J Cancer. 2015 Jul 15;137(2):289-98. doi: 10.1002/ijc.29385. Epub 2014 Dec 18. PubMed PMID: 25482018.

6: Zhang Y, Xue D, Wang X, Lu M, Gao B, Qiao X. Screening of kinase inhibitors targeting BRAF for regulating autophagy based on kinase pathways. Mol Med Rep. 2014 Jan;9(1):83-90. doi: 10.3892/mmr.2013.1781. Epub 2013 Nov 7. PubMed PMID: 24213221.

7: Diamond JR, Salgia R, Varella-Garcia M, Kanteti R, LoRusso PM, Clark JW, Xu LG, Wilner K, Eckhardt SG, Ching KA, Lira ME, Schoenmakers EF, Christensen JG, Camidge DR. Initial clinical sensitivity and acquired resistance to MET inhibition in MET-mutated papillary renal cell carcinoma. J Clin Oncol. 2013 Jun 1;31(16):e254-8. doi: 10.1200/JCO.2012.46.4289. Epub 2013 Apr 22. PubMed PMID: 23610116; PubMed Central PMCID: PMC3661938.

8: Sennino B, Ishiguro-Oonuma T, Schriver BJ, Christensen JG, McDonald DM. Inhibition of c-Met reduces lymphatic metastasis in RIP-Tag2 transgenic mice. Cancer Res. 2013 Jun 15;73(12):3692-703. doi: 10.1158/0008-5472.CAN-12-2160. Epub 2013 Apr 10. PubMed PMID: 23576559; PubMed Central PMCID: PMC3686901.

9: Cui JJ, McTigue M, Nambu M, Tran-Dubé M, Pairish M, Shen H, Jia L, Cheng H, Hoffman J, Le P, Jalaie M, Goetz GH, Ryan K, Grodsky N, Deng YL, Parker M, Timofeevski S, Murray BW, Yamazaki S, Aguirre S, Li Q, Zou H, Christensen J. Discovery of a novel class of exquisitely selective mesenchymal-epithelial transition factor (c-MET) protein kinase inhibitors and identification of the clinical candidate 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1 -yl)ethanol (PF-04217903) for the treatment of cancer. J Med Chem. 2012 Sep 27;55(18):8091-109. Epub 2012 Sep 10. Erratum in: J Med Chem. 2012 Nov 26;55(22):10314. PubMed PMID: 22924734.

10: Lee NV, Lira ME, Pavlicek A, Ye J, Buckman D, Bagrodia S, Srinivasa SP, Zhao Y, Aparicio S, Rejto PA, Christensen JG, Ching KA. A novel SND1-BRAF fusion confers resistance to c-Met inhibitor PF-04217903 in GTL16 cells through [corrected] MAPK activation. PLoS One. 2012;7(6):e39653. doi: 10.1371/journal.pone.0039653. Epub 2012 Jun 22. Erratum in: PLoS One. 2012;7(8). doi: 10.1371/annotation/d988dd75-bcd2-4859-b20b-487e1bf2513b. PubMed PMID: 22745804; PubMed Central PMCID: PMC3382171.

11: Sennino B, Ishiguro-Oonuma T, Wei Y, Naylor RM, Williamson CW, Bhagwandin V, Tabruyn SP, You WK, Chapman HA, Christensen JG, Aftab DT, McDonald DM. Suppression of tumor invasion and metastasis by concurrent inhibition of c-Met and VEGF signaling in pancreatic neuroendocrine tumors. Cancer Discov. 2012 Mar;2(3):270-87. doi: 10.1158/2159-8290.CD-11-0240. Epub 2012 Feb 24. PubMed PMID: 22585997; PubMed Central PMCID: PMC3354652.

12: Zou HY, Li Q, Lee JH, Arango ME, Burgess K, Qiu M, Engstrom LD, Yamazaki S, Parker M, Timofeevski S, Cui JJ, McTigue M, Los G, Bender SL, Smeal T, Christensen JG. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor. Mol Cancer Ther. 2012 Apr;11(4):1036-47. doi: 10.1158/1535-7163.MCT-11-0839. Epub 2012 Mar 2. PubMed PMID: 22389468.

13: Dillon R, Nilsson CL, Shi SD, Lee NV, Krastins B, Greig MJ. Discovery of a novel B-Raf fusion protein related to c-Met drug resistance. J Proteome Res. 2011 Nov 4;10(11):5084-94. doi: 10.1021/pr200498v. Epub 2011 Oct 12. PubMed PMID: 21936566.

14: Yamazaki S, Skaptason J, Romero D, Vekich S, Jones HM, Tan W, Wilner KD, Koudriakova T. Prediction of oral pharmacokinetics of cMet kinase inhibitors in humans: physiologically based pharmacokinetic model versus traditional one-compartment model. Drug Metab Dispos. 2011 Mar;39(3):383-93. doi: 10.1124/dmd.110.035857. Epub 2010 Nov 23. PubMed PMID: 21098644.

15: Timofeevski SL, McTigue MA, Ryan K, Cui J, Zou HY, Zhu JX, Chau F, Alton G, Karlicek S, Christensen JG, Murray BW. Enzymatic characterization of c-Met receptor tyrosine kinase oncogenic mutants and kinetic studies with aminopyridine and triazolopyrazine inhibitors. Biochemistry. 2009 Jun 16;48(23):5339-49. doi: 10.1021/bi900438w. PubMed PMID: 19459657.

Explore Compound Types